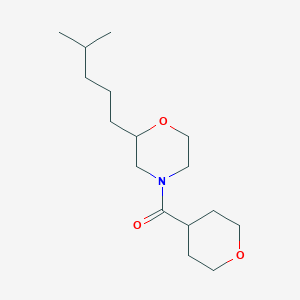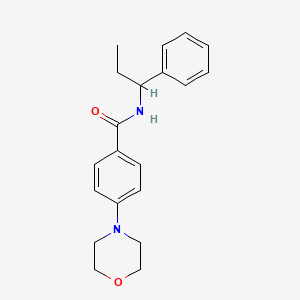![molecular formula C17H23ClN2O3 B6068246 methyl 4-{[1-(4-chlorobenzyl)-3-piperidinyl]amino}-4-oxobutanoate](/img/structure/B6068246.png)
methyl 4-{[1-(4-chlorobenzyl)-3-piperidinyl]amino}-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[1-(4-chlorobenzyl)-3-piperidinyl]amino}-4-oxobutanoate, commonly known as Methyl 4-CNB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of Methyl 4-CNB is related to its activity as a selective dopamine D1 receptor agonist. Activation of the dopamine D1 receptor has been shown to modulate various neurotransmitter systems in the brain, including the glutamatergic and GABAergic systems. This modulation can lead to changes in neuronal activity and ultimately affect behavior.
Biochemical and Physiological Effects:
Methyl 4-CNB has been shown to have significant effects on various biochemical and physiological processes. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are areas of the brain that are involved in reward and motivation. Additionally, Methyl 4-CNB has been shown to increase the expression of various genes related to neuronal plasticity and synaptic transmission.
实验室实验的优点和局限性
Methyl 4-CNB has several advantages for use in lab experiments. It is a highly selective dopamine D1 receptor agonist, which allows for specific targeting of this receptor in various cell types. Additionally, Methyl 4-CNB has been shown to be stable and easy to handle in lab settings. However, one limitation of Methyl 4-CNB is its relatively short half-life, which may limit its use in certain experiments.
未来方向
There are several potential future directions for the study of Methyl 4-CNB. One potential direction is the development of more potent and selective dopamine D1 receptor agonists based on the structure of Methyl 4-CNB. Additionally, further studies are needed to explore the potential therapeutic applications of Methyl 4-CNB, particularly in the treatment of neurological and psychiatric disorders. Finally, the development of new methods for the synthesis and purification of Methyl 4-CNB may lead to improvements in its use in lab experiments.
合成方法
Methyl 4-CNB is synthesized using a multi-step process involving the reaction of 4-chlorobenzylamine with piperidine, followed by the addition of methyl acetoacetate. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of Methyl 4-CNB.
科学研究应用
Methyl 4-CNB has been studied extensively for its potential pharmacological properties. It has been shown to have significant activity as a selective dopamine D1 receptor agonist, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. Additionally, Methyl 4-CNB has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
methyl 4-[[1-[(4-chlorophenyl)methyl]piperidin-3-yl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-23-17(22)9-8-16(21)19-15-3-2-10-20(12-15)11-13-4-6-14(18)7-5-13/h4-7,15H,2-3,8-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPLWZRQQOITCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1CCCN(C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B6068165.png)
![5-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}-3-methyl-5-oxo-2-pentanone](/img/structure/B6068167.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-2-furamide](/img/structure/B6068172.png)
![1-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6068191.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-isopropoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6068202.png)
![4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6068203.png)
![3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B6068208.png)
![2-methyl-5-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}-1,3-benzothiazole](/img/structure/B6068211.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6068216.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6068222.png)


![[4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6068258.png)
